molecular formula C17H18N2OS B4191151 N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide

N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide

Cat. No. B4191151
M. Wt: 298.4 g/mol
InChI Key: GNJWBNNXNPCZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide, also known as NPTX, is a novel compound that has gained significant attention in the field of scientific research. NPTX is a thioacetamide derivative that has shown promising results in various biological applications.

Scientific Research Applications

N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide has been shown to protect neurons from oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. This inhibition of AChE is believed to be responsible for the cognitive-enhancing effects of N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide.
Biochemical and Physiological Effects:
N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide has been found to have various biochemical and physiological effects. In cancer research, N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease and Parkinson's disease research, N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide has been shown to protect neurons from oxidative stress and improve cognitive function. N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide is its versatility in various scientific research applications. It has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, one of the limitations of N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide.

Future Directions

There are several future directions for the research on N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide. One potential direction is the development of N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of the potential side effects and toxicology of N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide is a novel compound that has shown promising results in various scientific research applications. Its versatility and potential for drug development make it an important area of research. Further studies are needed to fully understand the mechanism of action and potential side effects of N-1-naphthyl-2-(1-piperidinyl)-2-thioxoacetamide.

properties

IUPAC Name

N-naphthalen-1-yl-2-piperidin-1-yl-2-sulfanylideneacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-16(17(21)19-11-4-1-5-12-19)18-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJWBNNXNPCZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)-2-(piperidin-1-yl)-2-thioxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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